bicyclo[3.3.1]nonane-2,6-diyl diacetate
Description
Bicyclo[3.3.1]nonane-2,6-diyl diacetate (C₁₃H₂₀O₄; molecular weight: 240.299) is a bicyclic ester derived from the diol precursor bicyclo[3.3.1]nonane-2,6-diol (II). Its synthesis involves two key steps:
Reduction of bicyclo[3.3.1]nonane-2,6-dione (I): The dione (I) is reduced using NaBH₄ in methanol to yield the diol (II) with 90% efficiency and a melting point of 77°C .
Acetylation of the diol: The diol reacts with acetyl chloride under reflux to form the diacetate (III), yielding 82.5% of a colorless viscous product with a melting point of 31–34°C .
This compound is notable for its role in enantioselective biotransformations, where vegetables like carrot (Daucus carota) and parsnip (Pastinaca sativa) act as biocatalysts to hydrolyze it into optically active monoacetates .
Properties
IUPAC Name |
(6-acetyloxy-2-bicyclo[3.3.1]nonanyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-12-5-3-11-7-10(12)4-6-13(11)17-9(2)15/h10-13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYSVMZPWITXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2CC1CCC2OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of bicyclo[3.3.1]nonane-2,6-diyl diacetate include its diol, dione, and monoacetate derivatives. Below is a comparative analysis:
Structural and Physicochemical Properties
Stability and Optical Activity
- Monoacetate: Optically active but prone to enantiomer instability. For instance, (-)-monoacetate’s optical purity decreases after 72 hours .
- Dione : Thermally stable (mp 151°C) and resolvable into enantiopure forms via dynamic kinetic resolution .
Functional and Industrial Relevance
- Diacetate : Used in green chemistry for mild, plant-mediated syntheses .
- Dione : Key intermediate for natural products like huperzine A and garsubellin A .
- Monoacetate: Potential applications in asymmetric catalysis and drug development due to chiral centers .
Key Research Findings
- Vegetable Biocatalysts : Carrot roots outperform celery, parsley, and radish in enantioselective hydrolysis, highlighting species-dependent enzyme efficiency .
- Optical Purity Limitations : Plant-based systems yield moderate ee values (≤44%), necessitating further optimization for industrial use .
- Structural Insights : The diol’s hydrogen-bonding network contrasts sharply with the dione’s weaker interactions, influencing their crystallization and solubility .
Data Tables
Table 1: Biotransformation Efficiency of Vegetables
Table 2: Comparative Physicochemical Data
| Property | Diacetate | Diol | Dione | Monoacetate |
|---|---|---|---|---|
| Boiling Point (°C) | – | – | 283.7 | – |
| LogP | – | 1.33 | 1.33 | – |
| Water Solubility | Low | Moderate | Low | Low |
Q & A
(Basic) What are the common synthetic routes to bicyclo[3.3.1]nonane-2,6-diyl diacetate and its derivatives?
The synthesis of bicyclo[3.3.1]nonane derivatives involves multiple strategies:
- Nitrile Oxide-Allene Cycloaddition : Forms tricyclic intermediates, enabling functionalization at key positions .
- Phenyliodonium Diacetate (PIDA)-Mediated Oxidation : Converts phenolic precursors into bicyclo[3.3.1]nonane-3,7-dione, which can be further acetylated .
- Condensation Reactions : Malonate esters and formaldehyde, under basic conditions (e.g., sodium methoxide), yield bicyclo[3.3.1]nonane-2,6-dione, a precursor for diacetate derivatives .
- Double Michael Condensation : Generates polysubstituted bicyclic ketones, adaptable for diol/diacetate synthesis .
(Advanced) How can enantiomers of bicyclo[3.3.1]nonane-2,6-diol derivatives be resolved for chiral synthesis?
Enantiomer separation is critical for stereochemical studies:
- Diastereomeric Crystallization : Camphanic acid esters of racemic diols form separable diastereomers via fractional crystallization .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica lipase B) selectively catalyze transesterification, enriching one enantiomer .
- Chiral Auxiliaries : Use of N-Boc-protected azabicyclo derivatives enables asymmetric synthesis of enantiopure intermediates .
(Basic) What spectroscopic methods are used to characterize bicyclo[3.3.1]nonane-2,6-dione derivatives?
- Mass Spectrometry (EI) : Characteristic fragmentation patterns (e.g., m/z 152 for molecular ion) confirm molecular weight and structural motifs .
- NMR Spectroscopy : Distinct H and C signals for bridgehead carbons (δ 25–35 ppm) and carbonyl groups (δ 200–210 ppm) validate bicyclic frameworks .
- X-ray Diffraction : Resolves hydrogen bonding networks (e.g., utg-topology in diols) and absolute configurations .
(Advanced) How do hydrogen bonding networks influence the solid-state structure of bicyclo[3.3.1]nonane diol derivatives?
- 3D Hydrogen-Bonded Networks : endo,endo-Diols form chiral 3D frameworks (utg-topology) via O–H···O interactions, contrasting with weaker C–H···O networks in diones .
- Impact on Material Properties : Rigid networks enhance thermal stability and influence solubility, critical for crystallinity in drug design .
(Advanced) What strategies are employed for enantiospecific synthesis of bicyclic enones from bicyclo[3.3.1]nonane-2,6-dione?
- Selenium-Catalyzed Oxidation : Benzeneselenic anhydride selectively oxidizes diketones to enones (e.g., bicyclo[3.3.1]nonane-2,3,6-trione) with retention of chirality .
- α-Hydroxylation : Iodine-mediated hydroxylation introduces oxa-tricyclic intermediates, enabling stereocontrolled ring-opening to functionalized enones .
(Data Contradiction) How to address discrepancies in transannular cyclization outcomes under trifluoromethylation conditions?
- Mechanistic Variability : Bicyclo[3.3.1]nonane-2,6-dione undergoes bis-trifluoromethylation under CFBr/Zn, while 1,5-diones yield mono-adducts. Differences arise from steric hindrance and transition-state stabilization .
- Reaction Optimization : Adjusting catalysts (e.g., CuI vs. Zn) and temperature modulates regioselectivity. Computational modeling (DFT) helps predict preferred pathways .
(Advanced) How are 7-substituted bicyclo[3.3.1]nonane-2,9-dione derivatives synthesized?
- Morpholine-Mediated Cyclization : 4-Substituted cyclohexanone morpholine amides react with acryloyl chloride, forming 7-substituted diones via intramolecular aldol condensation .
- Post-Functionalization : Electrophilic substitution (e.g., bromination) at the bridgehead carbon introduces halides for cross-coupling reactions .
(Basic) What is the role of bicyclo[3.3.1]nonane scaffolds in medicinal chemistry?
- Bioisosteres : Mimic rigid terpene frameworks (e.g., hyperforin) for targeting enzymes like 5-lipoxygenase .
- Drug Delivery : Diacetylated derivatives enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
(Advanced) How can computational methods predict the reactivity of bicyclo[3.3.1]nonane derivatives?
- DFT Calculations : Model transition states for cycloadditions or trifluoromethylation, identifying steric/electronic barriers .
- Molecular Dynamics : Simulate hydrogen-bonding dynamics in diols to predict crystallization behavior .
(Data Contradiction) Why do different synthetic routes yield varying stereochemical outcomes for bicyclo[3.3.1]nonane diols?
- Reagent Control : PIDA-mediated oxidation favors endo stereochemistry, while acid-catalyzed cyclizations may produce exo isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for syn addition, altering diastereomer ratios .
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